molecular formula C12H9N3O4S B13987553 n-[(2,4-Dinitrophenyl)sulfanyl]aniline CAS No. 18998-33-9

n-[(2,4-Dinitrophenyl)sulfanyl]aniline

Cat. No.: B13987553
CAS No.: 18998-33-9
M. Wt: 291.28 g/mol
InChI Key: LXXAVHSAUOQQLU-UHFFFAOYSA-N
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Description

N-[(2,4-Dinitrophenyl)sulfanyl]aniline is a chemical compound characterized by the presence of a sulfanyl group attached to an aniline moiety, with two nitro groups positioned at the 2 and 4 locations on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dinitrophenyl)sulfanyl]aniline typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline displaces the chlorine atom on the 2,4-dinitrochlorobenzene . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dinitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-Dinitrophenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-Dinitrophenyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl moiety play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Dinitrophenyl)sulfanyl]-4-(trifluoromethoxy)aniline
  • 2,4-Dinitrophenylaniline
  • 2,4-Dinitrophenylsulfanylaniline

Uniqueness

N-[(2,4-Dinitrophenyl)sulfanyl]aniline is unique due to the presence of both nitro groups and a sulfanyl moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different redox behavior and binding interactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

18998-33-9

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)sulfanylaniline

InChI

InChI=1S/C12H9N3O4S/c16-14(17)10-6-7-12(11(8-10)15(18)19)20-13-9-4-2-1-3-5-9/h1-8,13H

InChI Key

LXXAVHSAUOQQLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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